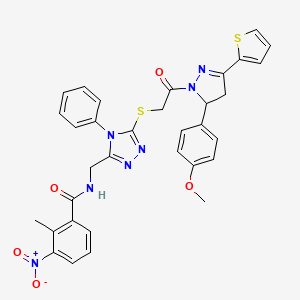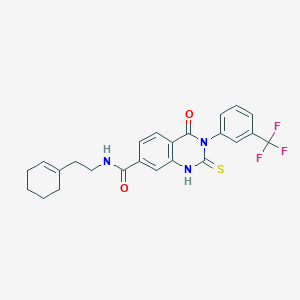![molecular formula C22H16FN3O2 B11457386 8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11457386.png)
8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Additionally, the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, can also be adapted for the synthesis of this compound .
Chemical Reactions Analysis
8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which can activate the pyridine ring for further reactions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination, to form bromo derivatives.
Common reagents used in these reactions include bromine for bromination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, isoquinoline derivatives have been shown to interact with the estrogen receptor β, influencing the development and function of reproductive and non-reproductive tissues .
Comparison with Similar Compounds
8-(4-fluorophenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can be compared with other isoquinoline derivatives, such as:
Quinoline: Quinoline is another heterocyclic compound with a similar structure but lacks the pyrazolo ring.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and is used in the synthesis of various alkaloids.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C22H16FN3O2/c23-15-8-6-13(7-9-15)14-10-17-18(19(27)11-14)12-24-21-20(17)22(28)26(25-21)16-4-2-1-3-5-16/h1-9,12,14H,10-11H2,(H,24,25) |
InChI Key |
MBTDRCJQELHSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2H-1,3-Benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11457304.png)


![7,8-dimethoxy-2-[3-(methylsulfanyl)phenyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11457310.png)
![3-(4-Fluorophenyl)-2-methyl-7-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11457319.png)
![2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11457323.png)
![ethyl 7-(2-methoxyethyl)-2-oxo-6-(3,4,5-trimethoxybenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457326.png)
![2-(benzylsulfanyl)-7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11457332.png)

![methyl 1-cyclohexyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11457353.png)
![N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11457355.png)
![3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11457359.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11457367.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B11457381.png)
